新戊酸-d6

描述

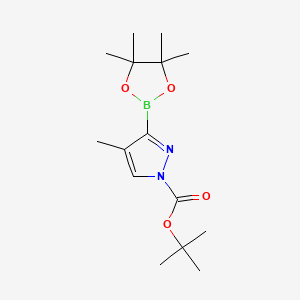

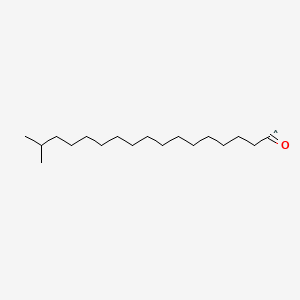

Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It has a molecular formula of C5H10O2, an average mass of 102.132 Da, and a mono-isotopic mass of 102.068077 Da .

Synthesis Analysis

Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . This reaction requires an acid catalyst such as hydrogen fluoride . tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .

Molecular Structure Analysis

According to Density Functional Theory (DFT) computations, the Pivalic acid molecule has an equilibrium structure of Cs symmetry . The theoretical and experimental IR-spectra are satisfactorily agreed .

Chemical Reactions Analysis

Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is also employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .

Physical And Chemical Properties Analysis

Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.4±6.0 kJ/mol, a flash point of 68.3±9.8 °C, and an index of refraction of 1.420 .

科学研究应用

有机合成中的催化: 新戊酸用于各种催化过程中。它已被用于卡特兰尼反应的羧酸盐配体交换策略中,其中包括胺化和 C-H 芳基化反应。这一过程因其在未活化烷烃中高的区域选择性和有效的 C-H 活化而具有重要意义 (Zhang 等,2018)。此外,新戊酸在钯催化的芳基化反应中至关重要,促进了这些过程在有机合成中的有效性和多功能性 (Lafrance & Fagnou, 2006)。

光伏应用: 在太阳能领域,新戊酸已被用作染料敏化太阳能电池 (DSC) 中的共吸附剂。已证明将其添加到 DSC 中可通过提高开路电压显着提高光电转换效率 (Li 等,2009)。

环境微生物学: 新戊酸在环境微生物学中发挥作用,特别是在季碳原子的厌氧矿化中。它被某些细菌菌株完全矿化为二氧化碳,表明其生物降解性和潜在的环境影响 (Probian 等,2003)。

材料科学和电化学: 它在材料科学中的应用值得注意,特别是在质子传导塑料晶体电解质的开发中。将新戊酸掺入这些材料中旨在提高离子电导率,这对于燃料电池膜等应用至关重要 (Abu-Lebdeh 等,2006)。

医学影像和癌症研究: 新戊酸已在癌症研究中得到探索,特别是在影像和检测方面。例如,源自新戊酸的 3-18F-氟-2,2-二甲基丙酸已显示出作为肿瘤检测显像剂的潜力,突出了其在医学诊断中的作用 (Witney 等,2014)。

分子结构研究: 新戊酸在与分子结构和振动光谱相关的研究中也至关重要。其金属羧酸盐因其热稳定性和高挥发性而受到化学气相沉积技术领域的关注 (Pogonin 等,2018)。

安全和危害

未来方向

属性

CAS 编号 |

95926-89-9 |

|---|---|

产品名称 |

Pivalic-d6 Acid |

分子式 |

C5H10O2 |

分子量 |

108.17 |

IUPAC 名称 |

3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |

InChI 键 |

IUGYQRQAERSCNH-WFGJKAKNSA-N |

SMILES |

CC(C)(C)C(=O)O |

同义词 |

2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2,2-Trimethylacetic-d6 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2-Dimethylpropionic-d6 Acid; Neopentanoic-d6 Acid; Neovaleric-d6 Acid; Trimethylacetic-d6 Acid; Trimethylme |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)

![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)